molecular formula C15H26N4O4S B2890682 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide CAS No. 2034331-10-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2890682
CAS No.: 2034331-10-5
M. Wt: 358.46
InChI Key: ZQLWBWWOBBNLAI-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a piperidine ring, and a dimethylsulfamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors, while the piperidine ring is often prepared via a reductive amination process. The final step involves coupling these intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced piperidine derivatives .

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}acetamide
  • Ethyl 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-oxobutanoate
  • {4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-propyn-1-yl]phenyl}boronic acid

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4S/c1-11-14(12(2)23-17-11)9-15(20)16-10-13-5-7-19(8-6-13)24(21,22)18(3)4/h13H,5-10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLWBWWOBBNLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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